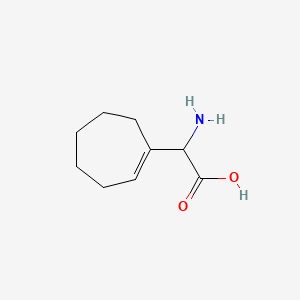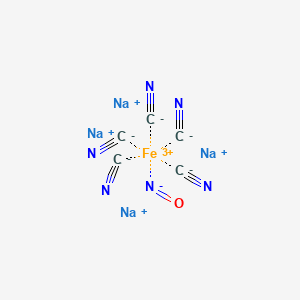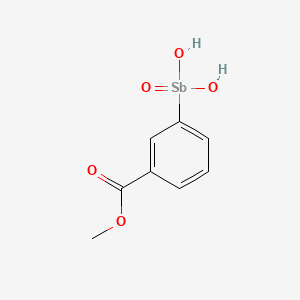
Methyl 3-(dihydroxy(oxido)stibino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dihydroxy(oxido)stibino)benzoate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate typically involves the reaction of antimony trioxide with methyl 3-hydroxybenzoate in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: A polar solvent such as ethanol or methanol.
Temperature: Elevated temperatures around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(dihydroxy(oxido)stibino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(dihydroxy(oxido)stibino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(dihydroxy(oxido)stibino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxybenzoate: A precursor in the synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate.
Methyl 3-(2-benzylmethylaminoethyl)benzoate: Another benzoate derivative with different functional groups.
2,3-Dimethoxybenzoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where traditional organic compounds may not be effective.
Eigenschaften
CAS-Nummer |
5430-31-9 |
|---|---|
Molekularformel |
C8H9O5Sb |
Molekulargewicht |
306.91 g/mol |
IUPAC-Name |
(3-methoxycarbonylphenyl)stibonic acid |
InChI |
InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChI-Schlüssel |
PQZQRBOILLRBFI-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)[Sb](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


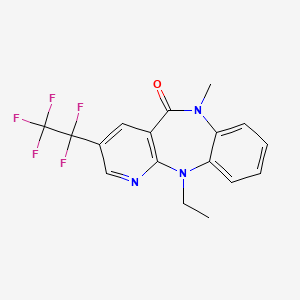
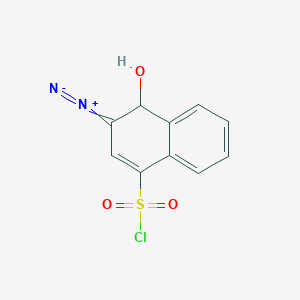
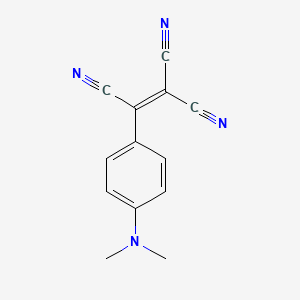
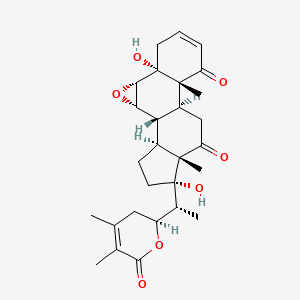
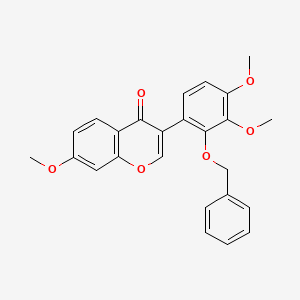
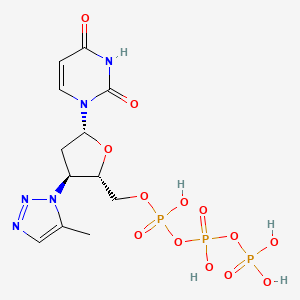
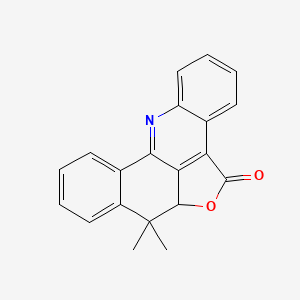
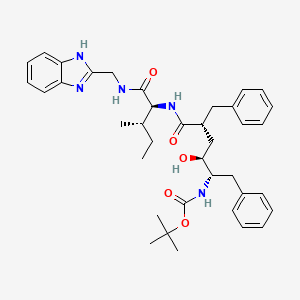

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)

